5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid
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Overview
Description
5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It features a unique structure with a dimethoxyphenyl group attached to a hydroxynicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of piperidine to form 2,5-dimethoxycinnamic acid. This intermediate is then subjected to nitration to introduce the nitro group, followed by reduction to form the corresponding amine. The final step involves cyclization and oxidation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Products include 5-(2,5-Dimethoxyphenyl)-6-ketonicotinic acid or 5-(2,5-Dimethoxyphenyl)-6-carboxynicotinic acid.
Reduction: Products include 5-(2,5-Dimethoxyphenyl)-6-aminonicotinic acid.
Substitution: Products vary depending on the nucleophile used, such as 5-(2,5-Dimethoxyphenyl)-6-thionicotinic acid.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxyphenylacetic acid
- 2,5-Dimethoxyamphetamine
- 2,5-Dimethoxyfentanyl
Uniqueness
5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid is unique due to its specific structure, which combines a dimethoxyphenyl group with a hydroxynicotinic acid core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-9-3-4-12(20-2)10(6-9)11-5-8(14(17)18)7-15-13(11)16/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSERLJOCDCNJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687837 |
Source
|
Record name | 5-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-29-1 |
Source
|
Record name | 5-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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